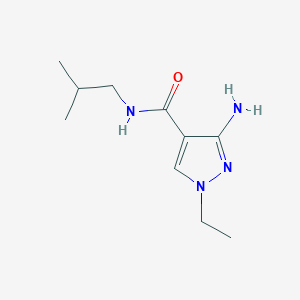

![molecular formula C14H19N3O B11739304 N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11739304.png)

N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(4-エトキシフェニル)メチル]-1,5-ジメチル-1H-ピラゾール-4-アミンは、ピラゾール類に属する有機化合物です。この化合物は、メチル基でさらに置換されたピラゾール環にエトキシフェニル基が結合していることを特徴としています。この化合物のユニークな構造は、様々な化学的および生物学的研究の対象として興味深いものです。

製造方法

合成経路と反応条件

N-[(4-エトキシフェニル)メチル]-1,5-ジメチル-1H-ピラゾール-4-アミンの合成は、通常、適切な触媒の存在下で4-エトキシベンズアルデヒドと1,5-ジメチル-1H-ピラゾール-4-アミンを反応させることで行われます。反応は、エタノールまたはメタノールなどの有機溶媒中で還流条件下で行われます。 生成物は、再結晶またはカラムクロマトグラフィーなどの標準的な技術を用いて精製されます .

工業生産方法

工業的な設定では、反応条件を最適化し、連続フローリアクターを使用することで、この化合物の生産をスケールアップすることができます。 自動システムとハイスループットスクリーニングの使用により、合成プロセスの効率をさらに向上させることができます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 4-ethoxybenzaldehyde with 1,5-dimethyl-1H-pyrazol-4-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency of the synthesis process .

化学反応の分析

反応の種類

N-[(4-エトキシフェニル)メチル]-1,5-ジメチル-1H-ピラゾール-4-アミンは、次のような様々な種類の化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

生成される主な生成物

酸化: 対応するカルボン酸またはケトンの生成。

還元: アルコールまたはアミンの生成。

置換: 置換ピラゾールの生成.

科学研究への応用

N-[(4-エトキシフェニル)メチル]-1,5-ジメチル-1H-ピラゾール-4-アミンは、科学研究で様々な用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌作用や抗炎症作用などの潜在的な生物活性を研究されています。

医学: 特に新しい治療薬の設計において、創薬における潜在的な用途について調査されています。

科学的研究の応用

N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

N-[(4-エトキシフェニル)メチル]-1,5-ジメチル-1H-ピラゾール-4-アミンの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、特定の酵素または受容体を阻害することで作用し、生化学的イベントのカスケードを引き起こす可能性があります。 関与する正確な分子標的および経路は、特定の用途および使用のコンテキストによって異なります .

類似の化合物との比較

類似の化合物

フェナセチン: N-(4-エトキシフェニル)アセトアミドは、鎮痛作用と解熱作用で知られています.

エトニタゼン: 強力な鎮痛効果を持つベンゾイミダゾール誘導体です.

ユニークさ

N-[(4-エトキシフェニル)メチル]-1,5-ジメチル-1H-ピラゾール-4-アミンは、独自のピラゾール構造により際立っており、独特の化学的および生物学的特性を付与しています。 フェナセチンやエトニタゼンとは異なり、この化合物は、化学合成と生物学的研究の両方にわたる幅広い用途を持っています .

類似化合物との比較

Similar Compounds

Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.

Etonitazene: A benzimidazole derivative with potent analgesic effects.

Uniqueness

N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine stands out due to its unique pyrazole structure, which imparts distinct chemical and biological properties. Unlike phenacetin and etonitazene, this compound has a broader range of applications in both chemical synthesis and biological research .

特性

分子式 |

C14H19N3O |

|---|---|

分子量 |

245.32 g/mol |

IUPAC名 |

N-[(4-ethoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine |

InChI |

InChI=1S/C14H19N3O/c1-4-18-13-7-5-12(6-8-13)9-15-14-10-16-17(3)11(14)2/h5-8,10,15H,4,9H2,1-3H3 |

InChIキー |

PCEYWFRFEOVLIS-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=C(C=C1)CNC2=C(N(N=C2)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739224.png)

amine](/img/structure/B11739236.png)

![1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739238.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine](/img/structure/B11739241.png)

![[(1-ethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739243.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739253.png)

![1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11739261.png)

![1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11739263.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739277.png)

![3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile](/img/structure/B11739278.png)

![2-{3-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11739280.png)

![2-[3-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11739285.png)

![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739286.png)